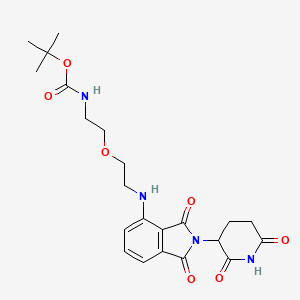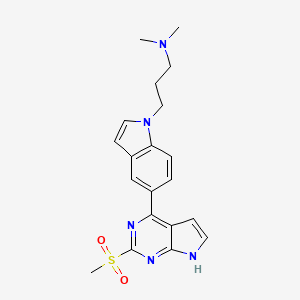
Hypoxanthine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxanthine-d2 is a deuterated form of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is found in nucleic acids and is a key intermediate in the purine metabolism pathway. The deuterated form, this compound, is used in various scientific research applications due to its stable isotopic labeling, which allows for precise tracking and analysis in biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hypoxanthine-d2 can be synthesized through the deuteration of hypoxanthine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst like platinum or palladium to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of deuterated solvents and catalysts in a controlled environment ensures the efficient production of this compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Hypoxanthine-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine-d2 by xanthine oxidase.
Reduction: It can be reduced to inosine-d2 in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, oxygen, and water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Xanthine-d2 and uric acid-d2.
Reduction: Inosine-d2.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hypoxanthine-d2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track purine metabolism and nucleotide synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of biosensors for detecting hypoxanthine levels in biological samples.
Mécanisme D'action
Hypoxanthine-d2 exerts its effects through its involvement in the purine metabolism pathway. It is converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. The deuterium labeling allows for precise tracking of these metabolic pathways, providing insights into the molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Hypoxanthine-d2 is compared with other similar compounds such as:
Xanthine-d2: Another deuterated purine derivative involved in purine metabolism.
Inosine-d2: A deuterated nucleoside formed from the reduction of this compound.
Adenine-d2: A deuterated purine base that is a key component of nucleic acids.
Uniqueness: this compound is unique due to its specific role in the purine salvage pathway and its use as a stable isotopic tracer. Its ability to be precisely tracked in metabolic studies makes it a valuable tool in biochemical and pharmacokinetic research.
Propriétés
Formule moléculaire |
C5H4N4O |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
2,8-dideuterio-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
Clé InChI |
FDGQSTZJBFJUBT-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=NC2=C(N1)C(=O)N=C(N2)[2H] |
SMILES canonique |
C1=NC2=C(N1)C(=O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

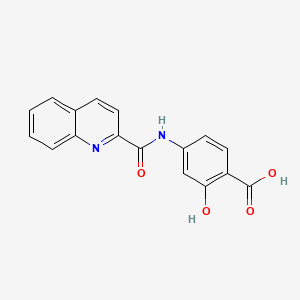
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)

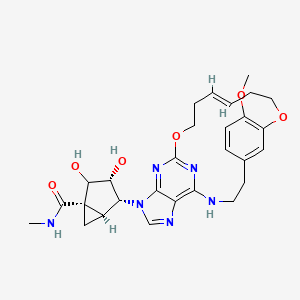
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
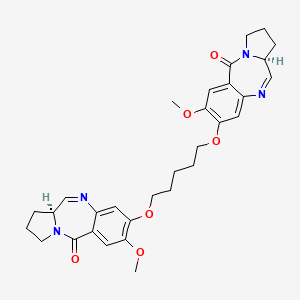
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
